molecular formula C16H14ClN3O2 B10966898 1-(1H-benzotriazol-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one

1-(1H-benzotriazol-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one

Cat. No.: B10966898
M. Wt: 315.75 g/mol
InChI Key: WNXVKDAPKVUFEL-UHFFFAOYSA-N
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Description

1-(1H-benzotriazol-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one is a synthetic organic compound known for its unique chemical structure and properties. This compound features a benzotriazole moiety linked to a chlorinated phenoxypropanone backbone, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-benzotriazol-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one typically involves the following steps:

    Formation of Benzotriazole Intermediate: Benzotriazole is first synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Chlorination of Phenol: 4-chloro-2-methylphenol is prepared by chlorinating 2-methylphenol using chlorine gas in the presence of a catalyst.

    Coupling Reaction: The benzotriazole intermediate is then coupled with 4-chloro-2-methylphenol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Final Step: The resulting product is purified through recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-benzotriazol-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-(1H-benzotriazol-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1H-benzotriazol-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: Depending on its application, the compound can influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: 1-(1H-benzotriazol-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one can be compared with other benzotriazole derivatives and chlorinated phenoxy compounds:

    Benzotriazole Derivatives: Compounds like 1H-benzotriazole and 1-(1H-benzotriazol-1-yl)ethanone share the benzotriazole core but differ in their substituents and overall reactivity.

    Chlorinated Phenoxy Compounds: Compounds such as 4-chloro-2-methylphenol and 2-(4-chloro-2-methylphenoxy)acetic acid have similar phenoxy structures but differ in their functional groups and applications.

Uniqueness: The uniqueness of this compound lies in its combined benzotriazole and chlorinated phenoxy structure, which imparts distinct chemical and biological properties, making it valuable for specific research and industrial purposes.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject for ongoing research and development.

Properties

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

IUPAC Name

1-(benzotriazol-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one

InChI

InChI=1S/C16H14ClN3O2/c1-10-9-12(17)7-8-15(10)22-11(2)16(21)20-14-6-4-3-5-13(14)18-19-20/h3-9,11H,1-2H3

InChI Key

WNXVKDAPKVUFEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N2C3=CC=CC=C3N=N2

Origin of Product

United States

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